2,6-Dichloro-3-methyl-4-nitropyridine
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Overview
Description
2,6-Dichloro-3-methyl-4-nitropyridine is a chemical compound with the molecular formula C6H4Cl2N2O2. It is characterized by the presence of two chlorine atoms, a methyl group, and a nitro group attached to a pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Mechanism of Action
Target of Action
2,6-Dichloro-3-methyl-4-nitropyridine is an important pharmaceutical intermediate . It is used in the synthesis of anti-ulcer drugs such as pantoprazole and non-opioid central analgesics such as flupirtine . It is also used in the synthesis of thiazolidine-2,4-dione with hypoglycemic activity, and in the synthesis of HIV-1 reverse transcriptase inhibitors .
Mode of Action
It is known to undergo macrocyclic condensation reaction with resorcinol derivatives to yield chiral tetraoxacalix arene pyridines .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific pharmaceutical compounds it helps synthesize. For instance, when used in the synthesis of anti-ulcer drugs like pantoprazole, the resulting action could be the reduction of gastric acid secretion .
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-methyl-4-nitropyridine typically involves the nitration of 2,6-dichloro-3-methylpyridine. This process can be carried out using nitric acid and sulfuric acid as nitrating agents. The reaction is conducted under controlled temperature conditions to ensure the selective nitration at the 4-position of the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-methyl-4-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride (NaBH4) are used under mild to moderate conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Reduction Reactions: The major product is 2,6-dichloro-3-methyl-4-aminopyridine.
Scientific Research Applications
2,6-Dichloro-3-methyl-4-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural properties.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-3-nitropyridine
- 2,6-Dichloro-4-nitropyridine
- 2,6-Dichloro-3-methylpyridine
Uniqueness
2,6-Dichloro-3-methyl-4-nitropyridine is unique due to the presence of both a methyl group and a nitro group on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
2,6-dichloro-3-methyl-4-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-3-4(10(11)12)2-5(7)9-6(3)8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSINFMDETPIEIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.